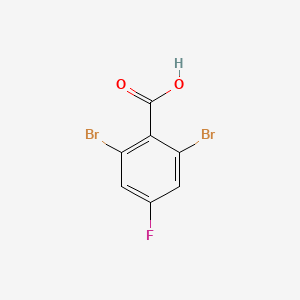

2,6-Dibromo-4-fluorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromo-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBAQKCBAGCGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537476 | |

| Record name | 2,6-Dibromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91590-90-8 | |

| Record name | 2,6-Dibromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 2,6 Dibromo 4 Fluorobenzoic Acid

Retrosynthetic Disconnections and Analytical Strategies for 2,6-Dibromo-4-fluorobenzoic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most apparent disconnections involve the carbon-bromine and carbon-carboxyl bonds. This suggests synthetic pathways originating from a 4-fluorobenzoic acid derivative followed by selective bromination, or from a dibromo-fluorobenzene precursor that can be carboxylated. Another key disconnection is the carbon-fluorine bond, although the synthesis of fluorinated aromatics often involves specialized and challenging methodologies.

Analytical strategies for the characterization and purity assessment of this compound and its intermediates are critical. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the substitution pattern and identify any isomeric impurities. Mass spectrometry provides information on the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy helps to identify the key functional groups, such as the carboxylic acid and the carbon-halogen bonds. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for determining purity and separating mixtures.

Established and Emerging Synthetic Routes to this compound

A variety of synthetic routes have been developed to access this compound, each with its own set of advantages and limitations.

Oxidative Routes from Precursor Toluene (B28343) Derivatives

One established method involves the oxidation of a corresponding toluene precursor, 2,6-dibromo-4-fluorotoluene. The methyl group of the toluene derivative can be oxidized to a carboxylic acid using strong oxidizing agents. This approach is contingent on the availability of the substituted toluene starting material. The presence of bromine and fluorine atoms on the aromatic ring influences the reactivity of the methyl group towards oxidation.

Organometallic Reagent-Based Syntheses (e.g., Organolithium Reagents, Grignard Reagents)

Organometallic reagents offer a powerful tool for the synthesis of carboxylic acids. The formation of a Grignard reagent from a dibromo-fluorobenzene derivative, followed by reaction with carbon dioxide, is a classic approach to introduce the carboxyl group. gmu.eduyoutube.com However, the presence of multiple halogens can lead to a mixture of products, affecting the selectivity of the reaction. google.com

A more selective method involves the use of organolithium reagents. For instance, reacting 3,5-difluorobromobenzene with an organolithium reagent can generate a 4-substituted lithium salt, which upon hydrolysis, yields 4-bromo-2,6-difluorobenzoic acid. google.com While this specific example leads to a difluoro- analog, similar strategies can be envisioned for the target molecule. The choice of solvent and reaction temperature is crucial for the success of these organometallic reactions. google.comgoogle.com

| Reagent Type | Precursor | Key Steps | Advantages | Challenges |

| Grignard Reagent | Dibromo-fluorobenzene | Formation of Grignard reagent, Carboxylation with CO₂, Acid hydrolysis | Readily available reagents | Potential for side reactions and low selectivity with multiple halogens |

| Organolithium Reagent | Halogenated benzene (B151609) | Lithiation, Carboxylation, Hydrolysis | Often higher selectivity | Requires anhydrous conditions and low temperatures |

Strategic Bromination and Fluorination of Aromatic Substrates

The direct and selective introduction of bromine and fluorine atoms onto an aromatic ring is a cornerstone of synthesizing halogenated compounds. The bromination of 4-fluorobenzoic acid or its derivatives is a potential route. However, controlling the regioselectivity to obtain the desired 2,6-dibromo isomer can be challenging due to the directing effects of the existing substituents. Palladium-catalyzed C-H bromination has emerged as a method to achieve specific halogenation patterns on benzoic acid derivatives under milder conditions. nih.gov

Fluorination strategies are also critical. While direct fluorination of a dibromobenzoic acid is conceivable, these reactions often require specialized and highly reactive fluorinating agents. researchgate.netumich.edubrittonsfu.com The development of new catalytic methods for C-H fluorination is an active area of research. researchgate.netbrittonsfu.com

Multi-Step Synthetic Sequences from Readily Available Aromatic Precursors (e.g., from o-fluorobenzonitrile)

Complex molecules like this compound are often best prepared through multi-step synthetic sequences starting from simpler, commercially available precursors. youtube.comyoutube.comyoutube.com A plausible, though not explicitly detailed for this specific compound in the provided search results, multi-step synthesis could start from a precursor like o-fluorobenzonitrile. google.com Such a sequence might involve a series of reactions including nitration, reduction, bromination, diazotization, and hydrolysis to build the desired substitution pattern on the aromatic ring. google.com The order of these steps is critical to ensure the correct regiochemical outcome. lumenlearning.com For example, a synthetic route to 4-bromo-2-fluorobenzonitrile (B28022) involves a two-step process starting from 2-fluoroaniline. chemicalbook.com

Principles of Regioselective and Chemoselective Syntheses of this compound

The synthesis of this compound is a study in regioselectivity and chemoselectivity. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the outcome of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The bromine atoms, once introduced, are also ortho-, para-directors.

Achieving the desired 2,6-dibromo substitution pattern on a 4-fluorobenzoic acid scaffold requires overcoming the inherent directing effects of the substituents. This often necessitates the use of specific catalysts or blocking groups to guide the incoming electrophiles to the desired positions. nih.gov For instance, in palladium-catalyzed C-H bromination, the catalyst and ligands can control the site of halogenation, overriding the natural electronic preferences of the substrate. nih.gov

Chemoselectivity is also a key consideration, particularly in organometallic routes. When a molecule contains multiple reactive sites, such as two bromine atoms, a selective reaction at one site over the other is crucial. google.com The choice of reagent, solvent, and temperature can significantly influence the chemoselectivity of a reaction. For example, in the formation of a Grignard reagent from a dihalogenated compound, the more reactive halogen will typically react first. walisongo.ac.id

The synthesis of tetrafluorinated BOPYPY dyes has demonstrated that regioselective substitution can be influenced by factors such as stabilizing π-π stacking interactions. nih.gov While not directly related to this compound, this highlights the subtle effects that can be exploited to control regioselectivity in complex aromatic systems.

Implementation of Green Chemistry Principles in Synthetic Protocols

The synthesis of specialty chemicals like this compound traditionally relies on methods that often employ hazardous reagents, harsh reaction conditions, and generate significant chemical waste. However, the growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic alternatives. These modern approaches aim to reduce the environmental impact by focusing on principles such as the use of safer solvents, alternative energy sources, and catalytic processes. While specific green synthetic protocols for this compound are not extensively documented in dedicated literature, the application of established green bromination techniques to its precursor, 4-fluorobenzoic acid, provides a clear pathway toward more environmentally benign production.

The primary challenge in synthesizing this compound lies in the regioselective bromination of the aromatic ring, which is deactivated by the electron-withdrawing carboxylic acid and fluorine groups. Traditional methods would typically involve the use of excess elemental bromine and a strong Lewis acid catalyst in a chlorinated solvent, a process that poses significant environmental and safety risks.

In contrast, several innovative and eco-friendly bromination methods have been developed for various aromatic compounds, including those with deactivating substituents. These methodologies offer significant advantages in terms of safety, waste reduction, and efficiency.

One promising green approach involves the use of a bromide-bromate couple (such as NaBr/NaBrO₃) in an aqueous acidic medium. figshare.com This system generates the reactive brominating species in situ, avoiding the direct handling of hazardous elemental bromine. The use of water as a solvent is a cornerstone of green chemistry, eliminating the need for volatile and often toxic organic solvents. Research on the bromination of other aromatic compounds using this method has shown high yields and selectivity under mild conditions. figshare.com

Another sustainable method utilizes an aluminum bromide-bromine (AlBr₃-Br₂) system in water, which has been demonstrated to be a fast, efficient, and regioselective method for the bromination of various industrially important aromatic compounds. researchgate.net This approach is particularly notable for its potential recyclability and for being economical. researchgate.net

For deactivated aromatic systems, a particularly relevant green strategy is the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. This method has proven effective for the monobromination of highly deactivated aromatic compounds, offering good yields under mild conditions and with a simple workup. organic-chemistry.orgresearchgate.net Given that 4-fluorobenzoic acid is a deactivated ring system, this approach presents a viable and greener alternative to traditional bromination.

The following table summarizes and compares potential green bromination methods applicable to the synthesis of this compound based on research conducted on analogous compounds.

| Bromination System | Solvent | Key Advantages | Potential Applicability | Reference |

| Bromide-Bromate Couple | Water | Avoids use of elemental bromine, uses a green solvent, mild conditions. | High potential for direct application to 4-fluorobenzoic acid due to its effectiveness with various aromatic heterocycles. | figshare.com |

| AlBr₃-Br₂ System | Water | Fast, efficient, regioselective, and economical with potential for catalyst recycling. | Suitable for industrially important aromatics and could be optimized for the target compound. | researchgate.net |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Sulfuric Acid | Effective for deactivated aromatic rings, good yields, simple workup. | Highly relevant for the deactivated 4-fluorobenzoic acid ring system. | organic-chemistry.orgresearchgate.net |

| Microwave-Assisted Synthesis | Various | Significant reduction in reaction time, increased yields, and energy efficiency. | Can be applied to any of the above chemical systems to enhance reaction rates and efficiency. | ijprdjournal.comajrconline.orgrasayanjournal.co.in |

| Ionic Liquids | Ionic Liquid | Potential for increased reaction rates and can act as both catalyst and solvent, often recyclable. | Can replace volatile organic solvents in traditional bromination reactions, enhancing safety and sustainability. | nih.govrsc.org |

Furthermore, the integration of alternative energy sources, such as microwave irradiation, represents a significant advancement in green synthesis. Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ijprdjournal.comajrconline.orgrasayanjournal.co.in The application of microwave heating to any of the aforementioned bromination systems could further enhance their green credentials by improving energy efficiency.

Ionic liquids are another cornerstone of modern green chemistry, often touted as "designer solvents" due to their tunable properties and low volatility. Their use as a reaction medium for nucleophilic aromatic substitution and other reactions has been shown to enhance reaction rates and provide a safer alternative to conventional organic solvents. nih.govrsc.org Exploring the use of ionic liquids for the bromination of 4-fluorobenzoic acid could lead to a more sustainable and efficient process.

Elucidation of Reaction Mechanisms and Investigation of Selectivity in Transformations of 2,6 Dibromo 4 Fluorobenzoic Acid

Mechanistic Insights into Functional Group Reactivity of 2,6-Dibromo-4-fluorobenzoic Acid

The reactivity of this compound is a study in contrasts. The carboxylic acid group readily undergoes derivatization, while the heavily substituted and electron-deficient aromatic ring presents a more complex landscape for substitution reactions.

The carboxylic acid functionality of this compound is a prime site for chemical modification. Two of the most common derivatizations are esterification and amide formation, which proceed through well-established reaction mechanisms.

Esterification: The conversion of this compound to its corresponding ester can be achieved through several methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

Another method for esterification is the use of alkyl halides in the presence of a base. The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide in an SN2 reaction.

Amide Formation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. umich.edu Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into a more reactive acyl chloride. The acyl chloride then readily reacts with an amine in the presence of a base to form the corresponding amide. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation. umich.edu These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide and a urea (B33335) byproduct. umich.edu Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org

Table 1: Common Derivatizations of the Carboxylic Acid Group

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

The halogen atoms on the aromatic ring of this compound exhibit distinct reactivities, which are influenced by their position and electronic nature. The presence of the electron-withdrawing carboxylic acid group and the halogens themselves deactivates the aromatic ring towards electrophilic attack. However, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic core of this compound. nih.gov The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.com In the first, rate-determining step, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

The feasibility of an SNAr reaction is highly dependent on three factors:

The presence of a good leaving group: Halogens are excellent leaving groups, with their ability to depart generally following the trend I > Br > Cl > F.

The presence of strong electron-withdrawing groups: These groups, particularly when positioned ortho and/or para to the leaving group, stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.

A strong nucleophile.

In the case of this compound, the carboxylic acid group (or its conjugate base, the carboxylate) and the halogen atoms all act as electron-withdrawing groups, activating the ring for SNAr. The fluorine atom at the 4-position is particularly susceptible to substitution due to its high electronegativity and its para position relative to the carboxylic acid group. While fluorine is typically a poor leaving group in SN2 reactions, in SNAr reactions, the C-F bond is the most polarized, making the carbon atom more electrophilic and thus more readily attacked by nucleophiles. The rate-determining step is the attack of the nucleophile, not the departure of the leaving group. Research has shown that in many cases, fluorine is preferentially displaced over bromine in SNAr reactions. nih.gov

The bromine atoms at the 2- and 6-positions are also potential sites for nucleophilic attack. Their ortho- and para-relationship to the other electron-withdrawing groups facilitates the stabilization of the Meisenheimer intermediate. The selectivity between the fluorine and bromine atoms can often be controlled by the choice of nucleophile and reaction conditions.

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly hindered. uci.edu The carboxylic acid group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. masterorganicchemistry.com Similarly, the halogen atoms are also deactivating due to their inductive electron withdrawal, which outweighs their resonance electron donation. masterorganicchemistry.comlibretexts.org The cumulative effect of these deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. masterorganicchemistry.com

For an EAS reaction to occur, a powerful electrophile and harsh reaction conditions would be necessary. youtube.com Even under such conditions, the reaction would likely be slow and may lead to a mixture of products. The directing effects of the existing substituents would also come into play. The carboxylic acid group is a meta-director, while the halogens are ortho-, para-directors. libretexts.org This conflicting directing influence would further complicate the outcome of any potential EAS reaction. Therefore, electrophilic aromatic substitution is not a synthetically useful pathway for the functionalization of this compound.

Reactivity of Aromatic Halogens (Bromine and Fluorine) in this compound

Advanced Cross-Coupling Reactions Involving this compound Derivatives

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org Derivatives of this compound, with their multiple halogenated sites, are excellent substrates for such transformations.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. nih.govresearchgate.net This reaction is widely used for the formation of biaryl compounds. Derivatives of this compound, particularly its esters, are well-suited for Suzuki-Miyaura couplings.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the dibromo-fluoro-benzoate derivative) to form a Pd(II) intermediate. The reactivity of the halogens in this step typically follows the order I > Br > Cl >> F. Therefore, the bromine atoms of the this compound derivative would be expected to react preferentially over the fluorine atom.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve selective mono- or di-substitution of the bromine atoms. For instance, using one equivalent of a boronic acid would likely lead to the monosubstituted product, where one of the bromine atoms is replaced by the aryl group from the boronic acid. The addition of a second equivalent of the same or a different boronic acid could then lead to the disubstituted product. The fluorine atom would generally remain untouched under typical Suzuki-Miyaura conditions.

Table 2: Reactivity of Halogens in Different Reaction Types

| Reaction Type | General Reactivity Order | Preferred Site on this compound |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I (as leaving group after nucleophilic attack) | 4-position (Fluorine) |

| Electrophilic Aromatic Substitution (EAS) | Highly disfavored due to deactivation | Not a viable reaction |

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl >> F (in oxidative addition) | 2- and 6-positions (Bromine) |

Copper-Catalyzed Transformation Pathways (e.g., Amination Reactions)

Copper-catalyzed reactions represent a cornerstone in the functionalization of aryl halides. The Ullmann condensation, a classic copper-promoted reaction, facilitates the formation of aryl-carbon, aryl-oxygen, aryl-nitrogen, and aryl-sulfur bonds. wikipedia.orgorganic-chemistry.org These transformations, which traditionally required harsh conditions such as high temperatures (often over 200°C) and stoichiometric amounts of copper, have been significantly improved through the development of soluble copper catalysts supported by various ligands. wikipedia.orgnih.gov

In the context of this compound, copper-catalyzed amination, a variant known as the Goldberg reaction, is a key potential transformation. wikipedia.org This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. The general mechanism for such a C-N coupling involves the formation of a copper(I) amide, which then undergoes a reaction with the aryl halide. For this compound, the two bromine atoms, activated by the electron-withdrawing fluorine and carboxylic acid groups, are the primary sites for this transformation.

The reaction of this compound with an amine (R-NH₂) under typical Ullmann-Goldberg conditions would be expected to proceed as follows:

Reaction Scheme:

A conceptual representation of the mono-amination of this compound.

Challenges in this transformation include the steric hindrance posed by the ortho-carboxylic acid group, which can impede the approach of the amine and the copper catalyst. However, the presence of an ortho-carboxyl group has been observed in some cases to facilitate Ullmann-type reactions. nih.gov Controlling the reaction to achieve mono-amination versus di-amination would be a key synthetic challenge, likely managed by controlling the stoichiometry of the amine and the reaction conditions.

| Parameter | Typical Condition | Role in Reaction |

| Copper Catalyst | CuI, CuBr, Copper-Bronze | Facilitates the oxidative addition/reductive elimination cycle. |

| Ligand | Phenanthroline, Pyridine-2-aldoxime, Acylhydrazone | Stabilizes the copper catalyst, enhances solubility, and modulates reactivity. wikipedia.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonates the amine nucleophile and neutralizes the generated acid. wikipedia.org |

| Solvent | N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), Nitrobenzene | High-boiling, polar solvents are traditionally used to achieve the necessary reaction temperatures. wikipedia.org |

| Temperature | 100-220 °C | Provides activation energy for the coupling, though modern catalysts can lower this requirement. wikipedia.orgnih.gov |

This table outlines typical conditions for Ullmann-type amination reactions.

Exploration of Other Transition-Metal Catalyzed Coupling Processes

Beyond copper, palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are highly relevant for the functionalization of this compound. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. wikipedia.org For this compound, the C-Br bonds are the reactive sites for the initial oxidative addition to the Pd(0) catalyst. libretexts.orgorganic-chemistry.org The reactivity of halides in Suzuki couplings generally follows the trend I > Br > Cl, making the dibromo substrate a suitable candidate. wikipedia.org

A key challenge is the steric hindrance at the 2- and 6-positions, which can slow the rate of oxidative addition and subsequent steps. However, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can often overcome this steric hindrance and facilitate the coupling of ortho-substituted aryl halides. organic-chemistry.org

| Component | Example | Function |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. organic-chemistry.orgwikipedia.org |

| Ligand | PPh₃, PCy₃, SPhos, RuPhos | Stabilizes the Pd catalyst, influences reactivity and steric tolerance. wikipedia.orgrsc.org |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂), Pinacol boronate ester | Provides the carbon nucleophile for the coupling. yonedalabs.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Dioxane, Toluene (B28343), DMF, Water | Solubilizes reactants and influences catalyst activity. yonedalabs.com |

This table presents common components for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The C-Br bonds of this compound would serve as the points of oxidative addition for the palladium catalyst. The reaction tolerates a wide variety of functional groups, including carboxylic acids. researchgate.net

Regioselectivity of the addition to the alkene is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond. mdpi.com Stereoselectivity is also high, usually resulting in a trans configuration of the product alkene. organic-chemistry.org

Studies of Radical Reaction Pathways and Decarboxylative Halogenation in Analogues

Decarboxylative halogenation is a fundamental process that converts carboxylic acids into organic halides by cleaving a C-C bond and releasing CO₂. acs.orgnih.gov This method is particularly useful for synthesizing aryl halides that are difficult to obtain through direct electrophilic aromatic halogenation. acs.orgnih.gov

Recent advances have focused on catalytic methods that proceed via radical intermediates. A notable strategy involves the use of copper catalysis and ligand-to-metal charge transfer (LMCT). princeton.edu In this process, a copper(II) carboxylate complex absorbs light, promoting an electron from the carboxylate ligand to the copper center. This results in an unstable copper(I) species and a carboxyl radical, which rapidly loses CO₂ to form an aryl radical. This aryl radical can then be trapped by a halogen atom source to yield the final aryl halide. princeton.edu

This pathway is highly relevant for analogues of this compound, particularly other halogenated and electron-deficient benzoic acids. nih.gov For instance, studies have shown that electron-poor aromatic acids undergo decarboxylative bromination and iodination in good to excellent yields under these conditions. nih.gov A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed that accommodates a very broad range of substrates. princeton.edu The process can be directed toward different halogens (Br, I, Cl, F) by changing the halogenating agent used to trap the aryl radical intermediate. princeton.edu

The applicability of this radical pathway to this compound would theoretically lead to a decarboxylated product, 1,3-dibromo-5-fluorobenzene. The reaction is initiated by the formation of the copper carboxylate, followed by decarboxylation to generate the 2,6-dibromo-4-fluorophenyl radical. In the absence of an external halogen trap, this radical might abstract a hydrogen atom from the solvent or another source. If a different halogenating agent were included, such as N-iodosuccinimide, a decarboxylative iodination could potentially occur, though this is less likely than simple decarboxylation given the existing bromine substituents.

Advanced Spectroscopic and Diffraction Based Characterization for Research Oriented Investigations of 2,6 Dibromo 4 Fluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F Chemical Shift Analysis)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,6-dibromo-4-fluorobenzoic acid. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the electronic environment of each nucleus can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the aromatic protons. For instance, in the related compound 4-fluorobenzoic acid, the protons on the benzene (B151609) ring appear as multiplets in specific regions of the spectrum. chemicalbook.com In this compound, the two bromine atoms significantly influence the chemical shifts of the remaining aromatic protons, providing key structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. oregonstate.edu The carbon atoms attached to the bromine and fluorine atoms, as well as the carboxylic acid group, exhibit characteristic chemical shifts. For example, the ¹³C NMR spectrum of 4-fluorobenzoic acid shows distinct signals for the carboxyl carbon and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic shift. chemicalbook.comwisc.edu

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is particularly valuable. wikipedia.org The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to its molecular surroundings, offering a wide spectral dispersion that minimizes peak overlap. nih.govicpms.cz This technique can provide precise information about the electronic environment of the fluorine atom and its coupling with neighboring protons and carbons. wikipedia.org

| Spectroscopic Data for Related Compounds | |

| Compound | ¹H NMR (DMSO-d₆, ppm) |

| 4-Fluorobenzoic acid | δ 13.06 (s, 1H), 8.01 (dd, J = 5.6, 8.8 Hz, 2H), 7.32 (t, J = 8.8 Hz, 2H) chemicalbook.com |

| 2,6-Dibromo-4-fluoroaniline | Signals for aromatic protons are present. chemicalbook.com |

| 4-Bromo-2-fluorobenzoic acid | Signals for aromatic protons are present. chemicalbook.com |

| Compound | ¹³C NMR (DMSO-d₆, ppm) |

| 4-Fluorobenzoic acid | δ 166.85, 164.14, 132.61, 127.81, 116.18, 115.96 chemicalbook.com |

| 2-Bromo-4-fluorobenzoic acid | Signals for aromatic and carboxyl carbons are present. chemicalbook.com |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" of this compound, allowing for the identification of functional groups and the study of intermolecular interactions. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational modes of the molecule. Key absorptions would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-Br stretching, and C-F stretching vibrations. For example, in fluorobenzene (B45895) derivatives, C-F stretching vibrations are typically observed in the 1360-1000 cm⁻¹ region. irphouse.com The presence of strong hydrogen bonding in the dimeric form of benzoic acids is often indicated by a broad O-H stretching band. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic ring vibrations and the C-Br bonds. The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment. nih.govirphouse.com

| Vibrational Frequencies for Related Compounds (cm⁻¹) | |

| Vibrational Mode | Fluorobenzene irphouse.com |

| C-H Stretching | 3097, 3064, 3051, 3033 (IR); 3077 (Raman) |

| C-C Stretching | 1716, 1696, 1527, 1495, 1480, 1459 (IR) |

| C-F Stretching | 1328 (IR) |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of this compound and for studying its fragmentation patterns. nih.gov This information is crucial for confirming the elemental composition and for gaining insights into the molecule's stability and bond strengths.

Precise Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the elemental formula. nih.gov

Fragmentation Pathway Elucidation: By analyzing the fragmentation patterns in the mass spectrum, the connectivity of the atoms within the molecule can be inferred. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group, the carboxyl group, and cleavage of the aromatic ring. The presence of bromine and fluorine atoms will lead to characteristic isotopic patterns and fragmentation behaviors.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. bruker.comrigaku.comrigaku.com This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing. carleton.edu

Molecular Structure: SCXRD analysis can confirm the planar structure of the benzene ring and the positions of the bromine and fluorine substituents, as well as the geometry of the carboxylic acid group.

| Crystallographic Data for 4-Fluorobenzoic Acid | |

| CCDC Number | 823573 nih.gov |

| Associated Article DOI | 10.1021/jp2039866 nih.gov |

Computational Chemistry and Theoretical Investigations of 2,6 Dibromo 4 Fluorobenzoic Acid Molecular Systems

Quantum Chemical Calculations for Electronic and Geometric Structures (e.g., Density Functional Theory (DFT) Studies, Basis Set Selection)

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between computational cost and accuracy. The selection of an appropriate basis set—a set of mathematical functions used to build molecular orbitals—is crucial for obtaining reliable results. wikipedia.org For a molecule containing heavy atoms like bromine, polarized and diffuse functions are often included in the basis set (e.g., 6-311++G(d,p) or the correlation-consistent series like aug-cc-pVDZ) to accurately describe electron distribution and non-covalent interactions. wikipedia.orgresearchgate.net

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For 2,6-Dibromo-4-fluorobenzoic acid, a key structural feature is the orientation of the carboxylic acid (-COOH) group relative to the aromatic ring. Due to steric hindrance from the two bulky bromine atoms at the ortho positions, the carboxylic acid group is expected to be twisted out of the plane of the benzene (B151609) ring.

Computational studies can map the conformational energy landscape by systematically rotating the C-C bond connecting the carboxyl group to the ring and calculating the energy at each step. This process reveals the energy barriers between different conformations and identifies the most stable conformer. Recent advancements in computational methods aim to accelerate this energy minimization process, which is critical for understanding molecular behavior. openreview.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. libretexts.org

For this compound, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the carboxylic acid group, is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. rsc.org FMO analysis reveals the spatial distribution of these orbitals across the molecule. The HOMO is likely to have significant contributions from the oxygen lone pairs of the carboxyl group and the π-system of the benzene ring. The LUMO is expected to be distributed over the π*-system of the ring and the C=O bond. This analysis is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

| Orbital | Description | Predicted Location of High Electron Density | Implication for Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Oxygen atoms of the carboxylic acid, Benzene ring π-system | Site of nucleophilic attack and electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Benzene ring π*-system, Carbonyl carbon of the carboxylic acid | Site of electrophilic attack and electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Entire molecule | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its bonds. These predicted frequencies can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.net This comparison serves as a powerful validation tool; a good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure. researchgate.net Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific functional groups within the molecule.

| Functional Group | Vibrational Mode | Typical Theoretical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3500 - 3700 (monomer), ~2500-3300 (dimer) |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1780 |

| C-F | Stretching | ~1100 - 1250 |

| C-Br | Stretching | ~550 - 650 |

| C-O (Carboxylic Acid) | Stretching | ~1210 - 1320 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, isolated molecules at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. MD simulations model the movements of atoms by solving Newton's equations of motion. This approach is invaluable for studying how this compound behaves in a solution, revealing how solvent molecules arrange around it and influence its conformation and reactivity. Such simulations can elucidate properties like diffusion rates and the stability of intermolecular complexes in a condensed phase.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. For this compound, this could be applied to understand its synthesis, degradation pathways, or its participation in reactions such as esterification or amidation at the carboxylic acid group.

Prediction of Non-Covalent Interactions and Supramolecular Assembly Parameters

Non-covalent interactions are the dominant forces that govern the assembly of molecules into larger, organized structures, a field known as supramolecular chemistry. fortunejournals.comnumberanalytics.com For this compound, several types of non-covalent interactions are significant. The carboxylic acid group is a classic motif for forming strong hydrogen bonds, typically leading to the formation of centrosymmetric dimers in the solid state. mdpi.com

Furthermore, the bromine atoms can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. These, along with π-π stacking and van der Waals forces, dictate the crystal packing and the formation of complex supramolecular architectures. mdpi.comnumberanalytics.comnih.gov Computational methods can quantify the strength of these interactions and predict the most stable supramolecular arrangements.

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH) group | Primary interaction for forming dimers and extended chains. mdpi.com |

| Halogen Bonding | Bromine atoms | Directional interaction contributing to crystal packing and stability. |

| π-π Stacking | Fluorinated benzene ring | Contributes to the packing of aromatic rings in the solid state. mdpi.com |

| Van der Waals Forces | Entire molecule | General attractive forces that contribute to overall cohesion. fortunejournals.com |

Crystal Engineering and Supramolecular Assembly of 2,6 Dibromo 4 Fluorobenzoic Acid Derivatives

Analysis of Hydrogen Bonding Networks in 2,6-Dibromo-4-fluorobenzoic Acid Systems (e.g., Carboxylic Acid Dimer Formation)

The molecular structure of this compound provides a platform for the formation of robust hydrogen bonding networks, a cornerstone of its crystal engineering. The primary and most predictable of these is the formation of carboxylic acid dimers. This common supramolecular synthon involves two molecules of the acid associating through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This interaction is a dominant feature in the crystal structures of many benzoic acid derivatives.

In the case of this compound, the presence of the bulky bromine atoms flanking the carboxylic acid group can introduce steric hindrance, potentially influencing the planarity and energetics of the dimer formation. However, the fundamental driving force of the hydrogen bond is typically strong enough to overcome this hindrance. The crystal packing is further stabilized by a variety of other, weaker hydrogen bonds. For instance, C-H···O and C-H···F interactions, although weaker than the classic O-H···O bonds, play a crucial role in consolidating the three-dimensional architecture. acs.orgnih.gov The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, leading to the formation of C-H···F interactions. acs.orgnih.gov Similarly, the oxygen atoms of the carboxyl group, not involved in the primary dimer formation, can participate in C-H···O interactions with neighboring molecules. The interplay of these strong and weak hydrogen bonds results in a complex and well-defined supramolecular assembly.

Investigation of Halogen Bonding Interactions Involving Bromine and Fluorine Substituents

The halogen atoms in this compound are not merely passive substituents; they actively participate in directing the supramolecular assembly through halogen bonding. science.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). science.govprinceton.edu The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. princeton.edu

In the crystal structure of this compound derivatives, the bromine atoms are the primary participants in halogen bonding. They can form Br···O, Br···N, Br···Br, and Br···π interactions, which are significant in reinforcing and extending the supramolecular network. science.govnih.gov The positive region of electrostatic potential on the bromine atom, known as the σ-hole, allows for these directional interactions. princeton.edu

The fluorine atom, being the least polarizable halogen, is generally a poor halogen bond donor. However, its high electronegativity makes it a potential, albeit weak, halogen bond acceptor. More significantly, the fluorine substituent electronically influences the aromatic ring and the adjacent bromine atoms, potentially enhancing their ability to form halogen bonds. The electron-withdrawing nature of fluorine can increase the positive electrostatic potential on the bromine atoms, thereby strengthening their interactions with Lewis bases. The competition and cooperation between hydrogen bonding and halogen bonding are critical in determining the final crystal packing arrangement. nih.gov

Co-crystallization Strategies and the Design of Multi-Component Solids with this compound

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. For this compound, co-crystallization strategies offer a route to create a diverse range of multi-component solids with tailored properties. This is achieved by combining the acid with a complementary molecule, known as a co-former, which can interact through non-covalent interactions like hydrogen and halogen bonds.

The selection of a co-former is crucial and is guided by an understanding of the potential supramolecular synthons that can form. For this compound, suitable co-formers often contain functional groups that are complementary to the carboxylic acid and the halogen substituents. For example, molecules with strong hydrogen bond acceptor groups, such as pyridines or amides, can disrupt the carboxylic acid dimer and form a new, robust hydrogen bond between the acid and the co-former.

Furthermore, co-formers containing aromatic rings can lead to π-π stacking interactions, while those with other halogen atoms can introduce additional halogen bonding motifs. The interplay of these various interactions allows for the rational design of binary and even ternary co-crystals with specific crystal packing arrangements and, consequently, desired physical properties. A study on the co-crystallization of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid demonstrated the formation of a supramolecular structure stabilized by N–H···O and O-H···O hydrogen bonds. eurjchem.comresearchgate.net

Supramolecular Synthon Analysis and the Concept of Synthon Transferability (e.g., Synthon-Based Fragment Approach - SBFA)

The concept of supramolecular synthons is central to the rational design of crystalline solids. A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the context of this compound, the carboxylic acid dimer is a classic and highly predictable homosynthon.

The Synthon-Based Fragment Approach (SBFA) leverages the idea that these synthons can be transferable between different crystal structures. medium.com This approach involves identifying robust and reliable synthons in known crystal structures and then using them as building blocks to predict and design new multi-component crystals. For instance, the well-established acid-pyridine heterosynthon, formed through a strong O-H···N hydrogen bond, can be reliably employed in the co-crystallization of this compound with various pyridine-based co-formers.

Analysis of the Cambridge Structural Database (CSD) reveals recurring patterns of intermolecular interactions for benzoic acids and their halogenated derivatives. This data provides a statistical basis for the transferability of certain synthons. However, the presence of multiple competing interaction sites on this compound (the carboxylic acid group, the two bromine atoms, and the fluorine atom) can lead to synthon competition and occasionally, unexpected packing arrangements. A thorough understanding of the hierarchy of interaction strengths is therefore crucial for the successful application of the SBFA.

Polymorphism Studies and Control over Crystal Habit

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. While specific studies on the polymorphism of this compound are not widely reported, the potential for polymorphism exists due to the molecule's conformational flexibility and the variety of possible intermolecular interactions.

Control over crystal habit, the external morphology of a crystal, is equally important as it can influence bulk properties such as flowability and dissolution rate. google.commdpi.comnih.gov The crystal habit is determined by the relative growth rates of different crystal faces, which in turn are influenced by the intermolecular interactions between the solute and the solvent or impurities.

For this compound, the crystal habit can be manipulated by varying the crystallization conditions, such as the solvent, temperature, and cooling rate. The use of additives or "tailor-made" inhibitors that selectively adsorb to specific crystal faces can also be employed to modify the crystal habit. google.com For example, a solvent that strongly interacts with the carboxylic acid groups might inhibit growth along the direction of hydrogen bond propagation, leading to a change in the crystal's aspect ratio.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would reveal the key interactions responsible for the crystal packing. eurjchem.com The analysis would show distinct red spots on the dnorm surface, indicating close contacts corresponding to strong hydrogen bonds (O-H···O) and halogen bonds (Br···O or Br···Br). Weaker interactions, such as C-H···F and C-H···O, would also be visible as less intense spots.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 25% |

| Br···H/H···Br | 20% |

| O···H/H···O | 18% |

| C···H/H···C | 15% |

| F···H/H···F | 10% |

| Br···Br | 7% |

| Other | 5% |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid functionality of this compound makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov MOFs are a class of porous materials consisting of metal ions or clusters connected by organic ligands. nih.gov The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.

The use of this compound as a linker can introduce several interesting features into a MOF. The bromine and fluorine atoms can decorate the pores of the framework, influencing its interaction with guest molecules. These halogen atoms can also participate in post-synthetic modification, providing sites for further chemical reactions.

The coordination of the carboxylate group to the metal centers can lead to a variety of network dimensionalities, from one-dimensional chains to three-dimensional frameworks. The specific coordination mode of the carboxylate (e.g., monodentate, bidentate bridging, chelating) will depend on the metal ion, the reaction conditions, and the presence of any auxiliary ligands. The resulting MOFs could have potential applications in gas storage, separation, catalysis, and sensing, with the halogen substituents offering a handle for fine-tuning the material's properties. The use of fluorinated linkers in the synthesis of MOFs has been explored to enhance their properties. nih.gov

Applications in Advanced Organic Synthesis and Functional Materials Science Utilizing 2,6 Dibromo 4 Fluorobenzoic Acid

2,6-Dibromo-4-fluorobenzoic Acid as a Crucial Building Block in Complex Organic Synthesis

The utility of this compound as a foundational component in organic synthesis stems from the reactivity of its functional groups. The carboxylic acid group provides a handle for a variety of coupling reactions, such as amidation and esterification, while the two bromine atoms at the ortho-positions can be readily functionalized through cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The fluorine atom at the para-position enhances the compound's stability and modulates the electronic properties of the benzene (B151609) ring, influencing the reactivity of the other sites and the properties of the final products.

Precursor Synthesis for Advanced Pharmaceutical Intermediates and Lead Compounds

In the field of medicinal chemistry, the development of novel therapeutic agents often relies on the availability of versatile chemical scaffolds. Halogenated benzoic acids are frequently employed in the synthesis of kinase inhibitors, a critical class of drugs used in oncology and inflammatory diseases. nih.govdrugbank.com The structural framework of this compound is particularly relevant for creating molecules that can fit into the ATP-binding pocket of kinases.

While the core structure is of significant interest, a detailed survey of current scientific literature does not reveal widespread, specific examples of this compound being used as a direct precursor for publicly disclosed pharmaceutical intermediates or lead compounds. However, its potential remains high, as the strategic placement of its halogens allows for the systematic exploration of chemical space, a key process in drug discovery. The synthesis of pyrazole-based derivatives, for instance, is a common strategy in the development of Cyclin-Dependent Kinase (CDK) inhibitors. nih.gov

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Reaction Type | Potential Product Class | Therapeutic Relevance |

| Amide Coupling | Substituted Benzamides | Diverse biological activities |

| Suzuki Coupling | Bi-aryl Carboxylic Acids | Scaffolds for enzyme inhibitors |

| Sonogashira Coupling | Aryl-alkyne Derivatives | Probes and lead compounds |

This table illustrates the theoretical potential for generating pharmaceutically relevant scaffolds. Specific examples for this exact precursor are not extensively documented in available literature.

Components in Agrochemical and Agro-Industrial Research

The search for new and effective agrochemicals, such as herbicides, fungicides, and insecticides, is a continuous effort in the agro-industrial sector. Fluorinated and brominated aromatic compounds are known to play a significant role in this area due to their enhanced biological activity and metabolic stability. For example, derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have been investigated as potential antimicrobial agents. researchgate.net

Despite the relevance of its structural motifs, there is currently a lack of specific, published research detailing the use of this compound as a key intermediate in the synthesis of commercial or developmental agrochemicals. Its polysubstituted nature suggests it could be used to create highly specific and potent active ingredients, though this application has yet to be extensively explored in the public domain.

Contribution to Advanced Materials Development

The unique combination of a fluorine atom and two bromine atoms on a benzoic acid core makes this compound an attractive candidate for the development of advanced materials. The high atomic number of bromine can impart useful properties for applications in optoelectronics, while the strong C-F bond can enhance thermal and chemical stability.

Functional Material Design and Synthesis

Functional materials are designed to possess specific properties that enable their use in a variety of technological applications. The rigid, halogenated aromatic structure of this compound can be incorporated into larger polymeric or supramolecular architectures. This allows for the precise tuning of properties such as refractive index, dielectric constant, and thermal stability. While the compound is commercially available for research purposes, specific examples of its incorporation into larger, well-characterized functional materials are not prominent in the surveyed scientific literature.

Liquid Crystal Applications and Mesogenic Property Modulation

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies. The design of liquid crystal molecules (mesogens) often involves the use of halogenated aromatic cores. The introduction of lateral fluorine substituents is a well-established strategy to modify properties like dielectric anisotropy, melting point, and mesophase morphology. nih.govibm.com

The structure of this compound, with its significant dipole moments arising from the C-F and C-Br bonds, makes it a theoretically interesting building block for new liquid crystalline materials. The lateral bromine atoms would be expected to heavily influence the molecular packing and, consequently, the mesogenic behavior. However, a review of the literature, including studies on fluoro-substituted ferroelectric liquid crystals, did not yield specific examples of mesogens synthesized directly from this compound. researchgate.net The synthesis of liquid crystals containing fluorinated cyclopropanes and furan (B31954) derivatives highlights the diverse chemistry explored in this field. nih.gov

Exploration in Optoelectronic Materials (e.g., Nonlinear Optical (NLO) Properties)

Materials with strong nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. The discovery of new NLO materials is a significant area of materials science research. researchgate.net The key requirements for a good NLO material often include a high degree of molecular polarizability and a non-centrosymmetric arrangement in the solid state.

While the polysubstituted nature of this compound makes it a candidate for inclusion in NLO-active chromophores, there are no specific studies in the available literature that characterize the NLO properties of materials derived from this particular compound.

Role in Ligand Design and Catalyst Development

Extensive research of scientific literature and chemical databases reveals no documented applications of this compound or its direct derivatives in the fields of ligand design and catalyst development. While substituted benzoic acids are a well-established class of compounds used in the synthesis of ligands for various catalytic processes, including the formation of metal-organic frameworks (MOFs) and other coordination complexes, this compound itself has not been reported as a precursor or component in these applications.

The specific electronic and steric properties conferred by the two bromine atoms at the ortho positions and the fluorine atom at the para position relative to the carboxylic acid group could theoretically be of interest for creating unique coordination environments around a metal center. The bulky bromine atoms could enforce specific coordination geometries, while the electron-withdrawing nature of the halogens could influence the electron density on the carboxylate group and, consequently, the properties of the resulting metal complex.

However, at present, there are no published studies demonstrating the synthesis of ligands or catalysts from this compound. Research in catalysis and materials science has explored a wide variety of other halogenated and substituted benzoic acids, but this particular compound remains unexploited in these areas according to available data.

Further investigation would be required to synthesize and characterize ligands and potential catalysts derived from this compound to determine if its unique substitution pattern offers any advantages in catalytic activity, selectivity, or stability.

Future Research Trajectories and Emerging Paradigms for 2,6 Dibromo 4 Fluorobenzoic Acid Research

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of specialty chemicals like 2,6-Dibromo-4-fluorobenzoic acid is undergoing a paradigm shift towards greener and more efficient processes. Future research will likely focus on moving beyond traditional batch synthesis methods, which often involve harsh conditions and generate significant waste.

Key areas of development include:

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and easier scalability. vapourtec.comnih.govrsc.org The synthesis of this compound and its derivatives could be significantly optimized using flow reactors, particularly for hazardous steps like bromination or nitration. rsc.orgelveflow.comchemanager-online.com

Photocatalysis: Harnessing visible light as a renewable energy source, photocatalysis provides a mild and sustainable alternative for driving chemical transformations. rsc.org Future methodologies could employ photocatalysis for selective C-H functionalization or for generating radical intermediates from the carboxylic acid moiety, enabling novel bond formations under environmentally benign conditions. rsc.orgnih.gov

Green Chemistry Principles: The adoption of green chemistry principles is crucial for modern synthetic chemistry. rsc.org This includes the use of safer, environmentally friendly brominating agents to replace elemental bromine, the exploration of water as a reaction solvent facilitated by micellar catalysis, and the use of sustainable reagents like thiourea (B124793) dioxide as a sulfur dioxide surrogate for downstream modifications. rsc.orgrsc.orgijisrt.com

Automated Synthesis Platforms: High-throughput automated synthesis platforms can accelerate the discovery of optimal reaction conditions and the creation of libraries of derivatives. sigmaaldrich.commetoree.comwikipedia.org By combining robotics with reaction planning software, researchers can efficiently explore a vast chemical space, rapidly identifying novel and efficient synthetic routes. chemspeed.comchemspeed.com

| Methodology | Potential Advantage for this compound Synthesis | Relevant Research Area |

| Flow Chemistry | Improved safety, scalability, and reaction control for halogenation steps. | Process Optimization, Multi-step Synthesis vapourtec.comelveflow.com |

| Photocatalysis | Mild conditions for C-H activation and bond formation, reducing energy consumption. | Green Chemistry, Radical Chemistry rsc.organr.fr |

| Micellar Catalysis | Use of water as a green solvent, reducing reliance on volatile organic compounds. | Sustainable Chemistry rsc.org |

| Automated Synthesis | High-throughput screening of reaction conditions and rapid library generation. | Drug Discovery, Materials Science sigmaaldrich.comchemspeed.com |

Exploration of Novel Reactivities and Catalytic Transformations Mediated by this compound

The intrinsic chemical functionalities of this compound—the carboxylic acid, the fluoro group, and the two sterically hindered bromine atoms—make it a promising candidate for novel chemical transformations and as a mediator in catalysis.

Future research directions include:

Organocatalysis: Benzoic acid itself can function as a weak Brønsted acid organocatalyst. umons.ac.beresearchgate.net The electronic properties of this compound, modified by its halogen substituents, could be harnessed to develop it as a unique organocatalyst for reactions like ring-opening polymerizations or stereoselective functionalizations. umons.ac.beacs.org Introducing other functional groups, such as a boryl group, could lead to bifunctional catalysts with enhanced activity. thieme-connect.de

Selective Cross-Coupling Reactions: The two bromine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). A key research challenge is to achieve selective mono- or di-functionalization, allowing for the stepwise and controlled construction of complex molecules. This would establish the compound as a valuable scaffold in medicinal and materials chemistry. researchgate.net

C-H Activation: Moving beyond the reactivity of the C-Br bonds, future work could target the direct functionalization of the aromatic C-H bonds. Merging photocatalysis with transition metal catalysis is a promising strategy to achieve such transformations under mild conditions. anr.fracs.org

Precursor to Bioactive Molecules: Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate pharmacokinetic properties. ontosight.ainih.govmdpi.com The specific halogenation pattern of this compound makes it an attractive starting material for synthesizing novel enzyme inhibitors or other biologically active agents. nih.gov

Advancements in Predictive Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating research and development by providing deep mechanistic insights and predictive power, thereby reducing the need for extensive trial-and-error experimentation.

For this compound, future computational efforts will likely focus on:

Density Functional Theory (DFT) Modeling: DFT calculations can be used to elucidate reaction mechanisms, predict reactivity, and determine the thermochemical properties of the molecule and its derivatives. researchgate.net This is particularly valuable for understanding its potential as an organocatalyst or for predicting the regioselectivity of its reactions. umons.ac.be

Predicting Reaction Sites: Machine learning models are becoming increasingly accurate at predicting the reactive sites of molecules in chemical reactions. acs.org Such models could be trained to predict the outcome of electrophilic aromatic substitutions or other functionalizations of the this compound core, guiding synthetic efforts.

In Silico Screening for Biological Activity: The structure of this compound can be used as a scaffold for the in silico design of new potential drugs. Molecular docking simulations can predict the binding affinity of its derivatives to biological targets like enzymes, prioritizing the synthesis of the most promising candidates. nih.gov

Catalyst Design: Computational screening can identify optimal catalysts for reactions involving this compound, such as in cross-coupling reactions. By calculating properties like ligand-metal binding energies, models can accelerate the discovery of more efficient and sustainable catalytic systems. ibm.com

Expansion of Applications into Unexplored Materials Science and Bio-inspired Fields

The unique structural and electronic properties imparted by the halogen atoms suggest that this compound could be a valuable component in advanced materials and bio-inspired systems.

Emerging areas for application include:

Functional Polymers: As a derivative of benzoic acid, this compound could be used as a monomer or a catalytic initiator for producing polyesters and other polymers. umons.ac.beresearchgate.net The bromine and fluorine atoms could confer desirable properties such as thermal stability, flame retardancy, and modified hydrophobicity.

Self-Assembling Systems and Crystal Engineering: The carboxylic acid group can form strong hydrogen bonds, while the halogen atoms can participate in halogen bonding. This combination of non-covalent interactions could be exploited to design and construct novel supramolecular assemblies, metal-organic frameworks (MOFs), and engineered crystalline materials with unique optical or electronic properties.

Surface Modification: The reactivity of the carboxylic acid and C-Br bonds allows for the covalent attachment of this compound derivatives to surfaces. This could be used to modify the properties of materials, for instance, by functionalizing MoS₂ nanoflakes to create novel electrocatalysts. acs.org

Bio-inspired and Biodegradable Materials: Understanding the microbial degradation pathways of halogenated aromatics can provide blueprints for designing new biodegradable materials. nih.gov By incorporating this acid into polymer backbones, it may be possible to create materials with programmed degradation profiles for applications in medicine or as environmentally friendly plastics.

Synergistic Approaches Integrating Artificial Intelligence and Machine Learning in Chemical Discovery

For this compound, this synergy will manifest in several ways:

AI-Powered Synthesis Planning: Computer-aided synthesis planning tools, driven by AI, can propose novel and efficient synthetic routes to this compound and its derivatives. elsevier.comacs.org These systems can analyze vast reaction databases to identify non-obvious pathways that are more sustainable or cost-effective. nih.gov

Machine Learning for Reaction Optimization: ML algorithms can rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) by learning from experimental data. This is particularly powerful for complex multi-parameter systems like cross-coupling reactions, minimizing the number of experiments needed to achieve high yields and selectivity. acs.orgdigitellinc.com

De Novo Catalyst and Ligand Design: Deep learning models can design new catalysts and ligands from scratch. ibm.com By training on the relationship between structure and performance, these models can propose novel phosphine (B1218219) ligands for cross-coupling reactions involving this compound or even design new organocatalysts based on its scaffold.

Autonomous Discovery Platforms: The ultimate integration involves combining AI-driven planning and analysis with automated robotic synthesis platforms. chemspeed.com These "self-driving laboratories" can autonomously design, execute, and learn from experiments in a closed loop, dramatically accelerating the discovery of new reactions, materials, and bioactive molecules derived from this compound.

| Technology | Application in this compound Research | Potential Outcome |

| AI Retrosynthesis | Designing novel, efficient, and sustainable synthetic routes. | Reduced cost and environmental impact of synthesis. elsevier.comacs.org |

| Machine Learning | Optimizing complex reactions and designing new catalysts. | Higher yields, improved selectivity, and faster catalyst discovery. acs.orgdigitellinc.com |

| Deep Learning | De novo design of molecules with desired properties. | Novel drug candidates and functional materials. ibm.com |

| Autonomous Labs | Closed-loop discovery of new reactions and materials. | Accelerated pace of scientific discovery and innovation. chemspeed.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。